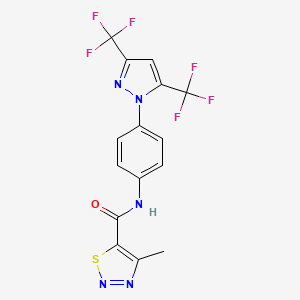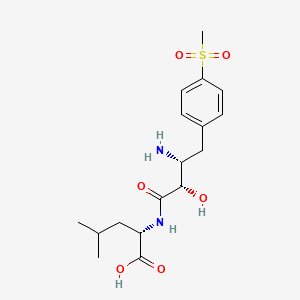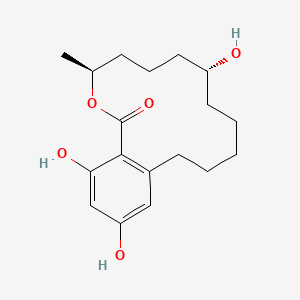
ゼラノール
概要
説明
ゼラノール(α-ゼアララノールとしても知られる)は、レソルシン酸ラクトン類に属する合成非ステロイド性エストロゲンです。これは、フザリウム属の真菌に見られるマイコトキシンに関連しています。 ゼラノールは、主に家畜の成長を促進するための獣医学において、アナボリック剤として使用されます 。 関連する化合物であるゼアラレノンよりも、エストロゲンとして有意に強力です 。
科学的研究の応用
Zeranol has several scientific research applications:
Chemistry: Zeranol is used as a reference compound in analytical chemistry for the detection and quantification of mycotoxins in food and feed.
Biology: Zeranol is studied for its estrogenic effects and its potential role as an endocrine disruptor.
Medicine: Research is ongoing to understand the impact of zeranol on human health, particularly its potential to promote cancer cell proliferation.
Industry: Zeranol is used in the livestock industry to promote growth and improve feed efficiency
作用機序
ゼラノールは、エストロゲン受容体に結合し、天然エストロゲンの作用を模倣することによって、その効果を発揮します。エストロゲン受容体仲介経路を活性化し、細胞の成長と増殖の促進につながります。 ゼラノールの分子標的は、エストロゲン受容体アルファと性ホルモン結合グロブリンが含まれます 。
類似の化合物との比較
ゼラノールは、しばしば以下のエストロゲン性化合物と比較されます。
ゼアラレノン: エストロゲン性を持つマイコトキシンですが、ゼラノールほど強力ではありません。
α-ゼアララノール: ゼアラレノンの代謝産物であり、ゼラノールと同様の効力があります。
β-ゼアララノール: ゼアラレノンの別の代謝産物であり、ゼラノールよりも強力ではありません。
タレラノール: ゼアラレノンの合成誘導体であり、エストロゲン活性は同様です.
生化学分析
Biochemical Properties
Zeranol is a non-steroidal estrogen agonist . It is a mycotoxin, derived from fungi in the Fusarium family, and may be found as a contaminant in fungus-infected crops . It is 3-4 times more potent as an estrogen agonist than the related compound zearalenone .
Cellular Effects
Zeranol has been shown to significantly promote cell proliferation, aromatase mRNA expression, aromatase activity, and estrogen production in primary cultured human breast preadipocytes . This suggests that zeranol may act as an aromatase activator .
Molecular Mechanism
The molecular mechanism of Zeranol involves its interaction with estrogen receptor alpha and sex hormone-binding globulin
Temporal Effects in Laboratory Settings
It is known that the detection of Zeranol can be influenced by the consumption of mycotoxin-contaminated food .
Dosage Effects in Animal Models
It is known that Zeranol has been used as a growth promoter in livestock since 1969 in some non-EU countries .
Metabolic Pathways
Zeranol is involved in metabolic pathways that include dehydrogenation and glucuronidation . These metabolic events have direct effects on the accumulation and elimination of Zeranol.
Transport and Distribution
It is known that Zeranol is a non-steroidal estrogen agonist, suggesting that it may interact with estrogen receptors for transport and distribution .
Subcellular Localization
Given its role as a non-steroidal estrogen agonist, it is likely that it localizes to areas of the cell where estrogen receptors are present .
準備方法
ゼラノールは、フザリウム菌によって産生されるマイコトキシンであるゼアラレノンから合成されます。 合成経路には、ゼアラレノンをα-ゼアララノールに還元し、さらにゼラノールに還元することが含まれます 。 工業生産方法では、通常、フザリウム種を用いた発酵プロセスでゼアラレノンを生産し、化学的にゼラノールに変換します 。
化学反応の分析
ゼラノールは、以下を含むさまざまな化学反応を起こします。
酸化: ゼラノールは、酸化されてゼアラレノンを生成することができます。
還元: ゼラノールは、還元されてα-ゼアララノールとβ-ゼアララノールを生成することができます。
これらの反応で一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主な生成物は、ゼアラレノン、α-ゼアララノール、およびβ-ゼアララノールです 。
科学研究への応用
ゼラノールには、いくつかの科学研究への応用があります。
化学: ゼラノールは、食品や飼料中のマイコトキシンの検出と定量のための、分析化学における基準化合物として使用されます。
生物学: ゼラノールは、エストロゲン効果と内分泌攪乱物質としての潜在的な役割について研究されています。
医学: ゼラノールのヒトの健康への影響、特に癌細胞の増殖を促進する可能性について、研究が進められています。
類似化合物との比較
Zeranol is often compared with other estrogenic compounds such as:
Zearalenone: A mycotoxin with estrogenic properties, but less potent than zeranol.
α-Zearalenol: A metabolite of zearalenone, similar in potency to zeranol.
β-Zearalenol: Another metabolite of zearalenone, less potent than zeranol.
Taleranol: A synthetic derivative of zearalenone, with similar estrogenic activity.
Zeranol is unique due to its high potency as an estrogen and its widespread use as a growth promoter in livestock .
特性
IUPAC Name |
(4S,8R)-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h10-12,14,19-21H,2-9H2,1H3/t12-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTTZBARDOXEAM-GXTWGEPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@@H](CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O5 | |
| Record name | ZEARALANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21238 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022315 | |
| Record name | Zearalanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Zearalanol is a white fluffy powder. (NTP, 1992) | |
| Record name | ZEARALANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21238 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
| Record name | ZEARALANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21238 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
26538-44-3 | |
| Record name | ZEARALANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21238 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Zeranol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26538-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zeranol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026538443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zeranol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11478 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1H-2-Benzoxacyclotetradecin-1-one, 3,4,5,6,7,8,9,10,11,12-decahydro-7,14,16-trihydroxy-3-methyl-, (3S,7R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zearalanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zeranol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.411 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZERANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76LO2L2V39 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
352 to 356 °F (NTP, 1992) | |
| Record name | ZEARALANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21238 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does zeranol exert its growth-promoting effects in animals?
A1: Zeranol acts as a growth promoter primarily by binding to estrogen receptors. [, , , , , , ]. This binding mimics the action of naturally occurring estrogens, leading to a cascade of downstream effects including:
- Increased Growth Hormone Secretion: Zeranol administration is associated with increased serum concentrations of growth hormone (GH), which directly stimulates growth and protein synthesis. [, , ]
- Elevated Insulin-Like Growth Factor-I (IGF-1): Zeranol stimulates the production of IGF-1, a hormone primarily produced by the liver, that plays a crucial role in promoting cell growth and differentiation. [, ]
- Enhanced Feed Efficiency: Zeranol-treated animals often exhibit improved feed efficiency, meaning they require less feed to achieve the same weight gain. [, , , ]
Q2: Does zeranol affect reproductive tissues in animals?
A2: Yes, zeranol can have significant effects on the reproductive system, particularly in males:
- Suppression of Testicular Development: Studies have shown that zeranol, when implanted before a certain age, can suppress testicular growth and sperm production in bulls. []
- Altered Testosterone Production: Zeranol can affect testosterone levels, generally leading to suppression when administered to bulls. [, ]
- Changes in Female Reproductive Hormones: In ewes, zeranol has been shown to cause changes in the secretion of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and prolactin (PRL). []
Q3: How is zeranol metabolized in the body, and what are the major metabolites?
A3: Zeranol undergoes significant metabolism, primarily in the liver, leading to the formation of several metabolites.
- Taleranol (β-zearalanol): This is a diastereoisomer of zeranol and is often the major metabolite detected in animal tissues. []
- Zearalanone: This metabolite is formed by the oxidation of zeranol and is commonly found in urine. [, ]
- Conjugates: Both zeranol and its metabolites can be conjugated with glucuronic acid or sulfate, increasing their water solubility for excretion. []
Q4: Can zeranol residues be found in edible tissues of treated animals?
A5: Yes, residues of zeranol and its metabolites can be present in edible tissues, even after the recommended withdrawal periods. [, , ] The liver tends to accumulate the highest concentrations of zeranol and its metabolites. [, ] Other tissues, such as muscle and fat, generally contain lower levels. [, , ]
Q5: What are the implications of finding zeranol residues in food products?
A6: The presence of zeranol residues in meat products raises concerns due to its potential endocrine-disrupting effects in humans. [, , , , ] Even at low concentrations, zeranol exhibits potent estrogenic activity, which could potentially interfere with hormonal balance and reproductive function in humans.
Q6: What analytical techniques are used to detect zeranol residues in animal tissues?
A6: A variety of analytical methods have been developed for the detection and quantification of zeranol and its metabolites in biological matrices. These methods include:
- High-Performance Liquid Chromatography (HPLC): Often coupled with UV or mass spectrometry (MS) detection, HPLC offers high sensitivity and selectivity for zeranol analysis. []
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides excellent sensitivity and selectivity for volatile compounds like zeranol after derivatization. [, ]
Q7: What are the challenges in differentiating between zeranol abuse and natural contamination from zearalenone?
A8: Differentiating between illegal zeranol administration and the presence of zeranol arising from the metabolism of naturally occurring zearalenone in animal feed is a significant challenge. [, , ] This distinction requires sophisticated analytical methods and the consideration of metabolic ratios of zeranol and its related compounds in biological samples.
Q8: What are the potential health concerns associated with zeranol exposure in humans?
A8: Zeranol's potent estrogenic activity raises concerns about potential adverse effects on human health, particularly regarding:
- Endocrine Disruption: Zeranol may interfere with the normal function of the endocrine system, potentially affecting reproduction, development, and metabolism. [, , , , ]
- Increased Cancer Risk: Some studies suggest a potential link between zeranol exposure and an increased risk of hormone-dependent cancers, such as breast cancer. [, , , , ]
- Developmental Effects: In utero exposure to zeranol has been shown to induce adverse effects on sexual development and reproductive function in animal models. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Amino-5-chloro-2-methoxy-N-[[1-[3-[(phenylmethyl)sulfonyl]propyl]-4-piperidinyl]methyl]benzamide](/img/structure/B1682340.png)
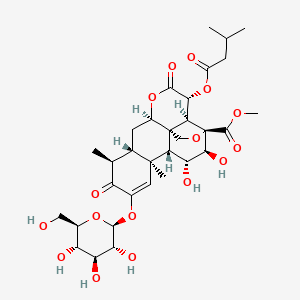
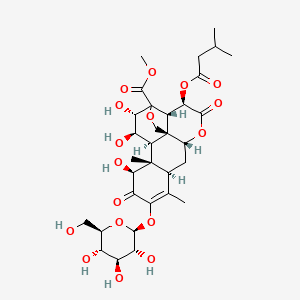
![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B1682346.png)

![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B1682348.png)
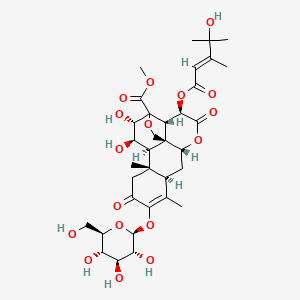
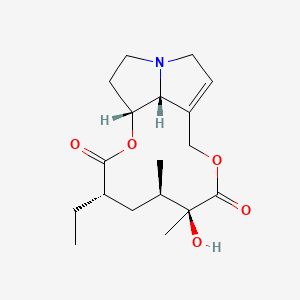

![N-[2-(3,4-dichlorophenyl)-4-(3-oxospiro[2,4-dihydroisoquinoline-1,4'-piperidine]-1'-yl)butyl]-4-fluoro-N-methylbenzamide](/img/structure/B1682357.png)
